Ammonium peineckate monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

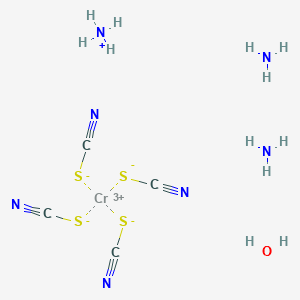

Ammonium peineckate monohydrate, also known as Reinecke salt, is a compound with the linear formula: NH4[Cr(NH3)2(SCN)4] . It is used as a precipitation reagent for basic compounds such as amines, amino acids, and alkaloids as their reineckate complexes .

Molecular Structure Analysis

The molecular structure of Ammonium peineckate monohydrate is not explicitly mentioned in the available literature .Chemical Reactions Analysis

The specific chemical reactions involving Ammonium peineckate monohydrate are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of Ammonium peineckate monohydrate are not explicitly mentioned in the available literature .Mechanism of Action

Mode of Action

It’s worth noting that ammonium compounds often act on the respiratory tract in two ways: by decreasing the viscosity of bronchial secretion and facilitating their elimination from the trachea, and by increasing the amount of respiratory tract fluid, exerting a demulcent action on dry mucosal lining, thus relieving unproductive cough .

Biochemical Pathways

Ammonium compounds are known to participate in several biochemical pathways. For instance, they play a crucial role in the global biogeochemical nitrogen cycle, particularly in the process of nitrification, which involves the oxidation of ammonia to nitrite . .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability . For quaternary ammonium compounds, factors such as lipophilicity and molecular weight can influence their pharmacokinetic behavior .

Result of Action

Ammonium peineckate monohydrate is used to precipitate primary and secondary amines as their ammonium salts. It serves as a color reagent and precipitant for mercury. It is also used as a precipitant for primary and secondary amines and certain amino acids .

Safety and Hazards

Future Directions

properties

IUPAC Name |

azanium;azane;chromium(3+);tetrathiocyanate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CHNS.Cr.3H3N.H2O/c4*2-1-3;;;;;/h4*3H;;3*1H3;1H2/q;;;;+3;;;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXRCIGWICAQSQ-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.O.[Cr+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12CrN7OS4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium peineckate monohydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S)-2-ethoxycarbonylcyclopentyl]-[(1S)-1-phenylethyl]azanium;chloride](/img/structure/B8022323.png)